BenchChemオンラインストアへようこそ!

3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide

Physicochemical profiling Ligand efficiency Medicinal chemistry SAR

3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide (CAS 895457-59-7; molecular formula C20H19ClN2O5S2; MW 466.95 g/mol) is a synthetic small molecule belonging to the thiazole-sulfonamide-propanamide class. It features a 4-chlorophenylsulfonyl group linked via a propanamide chain to a 2-aminothiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl ring.

Molecular Formula C20H19ClN2O5S2
Molecular Weight 466.95
CAS No. 895457-59-7
Cat. No. B3003468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
CAS895457-59-7
Molecular FormulaC20H19ClN2O5S2
Molecular Weight466.95
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C20H19ClN2O5S2/c1-27-17-8-3-13(11-18(17)28-2)16-12-29-20(22-16)23-19(24)9-10-30(25,26)15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
InChIKeyHNIODEPHZPTHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

895457-59-7 | 3-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide – Procurement-Grade Structural and Class Overview


3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide (CAS 895457-59-7; molecular formula C20H19ClN2O5S2; MW 466.95 g/mol) is a synthetic small molecule belonging to the thiazole-sulfonamide-propanamide class [1]. It features a 4-chlorophenylsulfonyl group linked via a propanamide chain to a 2-aminothiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl ring. This compound is supplied as a research-grade chemical (typical purity ≥95%) for use in biochemical screening, medicinal chemistry optimization, and structure-activity relationship (SAR) studies . The sulfonyl oxidation state and the electron-rich 3,4-dimethoxyphenyl substituent distinguish it within the broader thiazole-sulfonamide chemical space, which is associated with antimicrobial, anticancer, and enzyme inhibitory activities [2].

895457-59-7 Substitution Risk: Why Analog Interchange in the Thiazole-Sulfonamide-Propanamide Series Is Not Supported by Evidence


Compounds within the 3-(arylsulfonyl)-N-(4-arylthiazol-2-yl)propanamide series are not functionally interchangeable. Three structural variables—the oxidation state at the sulfur linker (sulfonyl vs. thioether) , the electronic character of the 4-chlorophenyl vs. 4-fluorophenyl substituent on the sulfonyl group , and the substitution pattern on the thiazole 4-aryl ring (3,4-dimethoxy vs. unsubstituted phenyl vs. pyridinyl)—each independently modulate logP, hydrogen-bonding capacity, metabolic stability, and target engagement [1]. The direct thioether analog (CAS 895475-62-4) has an XLogP3 of 4.8 and a thioether linkage susceptible to oxidative metabolism, whereas the sulfonyl group in 895457-59-7 confers a lower logP, increased polarity, and distinct hydrogen-bond acceptor geometry . Substituting without explicit comparative data on the target of interest invites unpredictable changes in potency, selectivity, and ADME profile.

895457-59-7 Quantitative Differentiation Evidence vs. Closest Analogs and Class Benchmarks


Sulfonyl vs. Thioether Oxidation State: Calculated logP and Hydrogen-Bond Acceptor Capacity Differentiate 895457-59-7 from Its Direct Thioether Analog (CAS 895475-62-4)

The sulfonyl group in 895457-59-7 replaces the thioether linkage present in 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide (CAS 895475-62-4). The sulfonyl moiety introduces two additional hydrogen-bond acceptor oxygens and lowers calculated logP by approximately 1.0–1.5 units relative to the thioether analog (which has a reported XLogP3 of 4.8) . This difference in lipophilicity and hydrogen-bonding capacity directly impacts membrane permeability, aqueous solubility, and CYP-mediated metabolic oxidation susceptibility, as sulfones are generally more resistant to oxidative S-dealkylation than thioethers [1]. No direct head-to-head biological comparison between these two compounds has been published; the differentiation is based on well-established medicinal chemistry principles for sulfone vs. thioether functional group interconversion.

Physicochemical profiling Ligand efficiency Medicinal chemistry SAR

3,4-Dimethoxyphenyl vs. Unsubstituted Phenyl on Thiazole C4: Electron-Donating Substituent Effects on π-Stacking and Target Binding

The 3,4-dimethoxyphenyl group at the thiazole 4-position in 895457-59-7 provides enhanced electron density relative to the unsubstituted phenyl analog 3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide (CAS 895456-79-8, MW 441.4) . In a class-level study of sulfonamide derivatives bearing a 3,4-dimethoxyphenyl moiety, compounds with this substitution pattern demonstrated VEGFR-2 inhibitory activity, with the most active compound (19) achieving IC50 values superior to dasatinib in biochemical assays [1]. While 895457-59-7 was not among the specific compounds tested in that study, the 3,4-dimethoxyphenyl motif is associated with enhanced binding to kinase ATP pockets through complementary π-π stacking and methoxy-mediated hydrogen bonding, differentiating it from unsubstituted or mono-substituted phenyl analogs.

Kinase inhibition Anticancer SAR π-π stacking interactions

Antimicrobial Activity Class-Level Benchmark: Thiazole-Sulfonamide Hybrids Exhibit MIC Values Against Multidrug-Resistant Strains

A systematic study of N4-substituted sulfonamides bearing a thiazole moiety evaluated antimicrobial activity against multidrug-resistant (MDR) bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Compounds within this chemotype demonstrated minimum inhibitory concentration (MIC) values in the range of 8–128 µg/mL against Gram-positive MDR strains, with activity linked to dihydrofolate reductase (DHFR) inhibition confirmed by molecular docking [1]. While 895457-59-7 was not directly tested in this study, its structural features—the sulfonamide-like propanamide linkage, the thiazole core, and the electron-rich 3,4-dimethoxyphenyl substituent—align it with the active pharmacophore. By contrast, the direct thioether analog (CAS 895475-62-4) lacks the sulfonyl H-bond acceptor oxygens that contribute to DHFR active-site interactions [1], suggesting potential divergence in antimicrobial potency.

Antimicrobial resistance MRSA DHFR inhibition

Chlorophenyl vs. Fluorophenyl Sulfonyl Substituent: Divergent Biological Annotation in the SpCas9 Inhibitor Series

A closely related compound, BRD7586 (3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide, CAS 895460-70-5), is a well-characterized, cell-permeable small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), demonstrating dose-dependent inhibition at 0–20 µM in HiBiT-knock-in assays and enhancing SpCas9 specificity at multiple genomic loci without inducing cytotoxicity . The fluoro analog—N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895472-90-9)—has no reported SpCas9 activity . This divergence illustrates that both the thiazole 4-substituent (pyridin-4-yl vs. 3,4-dimethoxyphenyl) and the sulfonyl aryl group (Cl vs. F) critically determine target engagement. The 4-chlorophenylsulfonyl motif in 895457-59-7 is conserved from the validated SpCas9 inhibitor BRD7586, while the 3,4-dimethoxyphenyl substitution on the thiazole may redirect target selectivity away from SpCas9 toward other protein targets .

CRISPR-Cas9 inhibition Gene editing specificity Chemical biology tool compounds

Cytotoxic Activity Class Benchmark: Thiazole-Sulfonamide-Propanamide Derivatives Exhibit Low Micromolar IC50 Against Human Cancer Cell Lines

Within the broader thiazole-sulfonamide chemical class, compounds incorporating the 3,4-dimethoxyphenyl moiety have been evaluated for in vitro cytotoxicity against panels of human cancer cell lines [1]. The VEGFR-2 inhibitor study by Ghorab et al. (2016) reported that sulfonamide derivatives carrying a 3,4-dimethoxyphenyl group showed percentage growth inhibition data against HepG2 (hepatocellular carcinoma), Daoy (medulloblastoma), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines via MTT assay, with the most active compounds achieving IC50 values in the low micromolar range [1]. Separately, thiazole-sulfonamide-propanamide analogs from the 4-chlorophenylsulfonyl series have been reported to exhibit cytotoxicity against MCF-7 (breast cancer) and HepG2 cell lines with IC50 values as low as 0.8 µM for the 4-fluorophenyl thiazole analog . No cell viability data specifically for 895457-59-7 have been published, but the conserved sulfonyl-thiazole scaffold and the 3,4-dimethoxyphenyl pharmacophore position it as a candidate for anticancer screening in these lineages.

Cancer cell line panel MTT cytotoxicity HepG2 MCF-7

High-Strength Differential Evidence Limitation: No Published Direct Head-to-Head Comparative Bioactivity Data Exist for 895457-59-7

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and major vendor technical datasheets (excluding prohibited sources) yielded no primary research publication, patent example, or publicly deposited bioactivity record containing quantitative IC50, Ki, EC50, MIC, or ADME data specifically for 3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide (CAS 895457-59-7) [1]. Every quantitative differentiation claim in this guide is therefore based on (a) calculated or structurally inferred physicochemical properties, (b) class-level extrapolation from structurally related compounds, or (c) cross-study comparison with analogs bearing conserved substructures (e.g., the 4-chlorophenylsulfonyl motif from BRD7586). Procurement decisions must weigh this evidence gap: the compound is best positioned as a novel scaffold for de novo screening campaigns rather than as a characterized tool compound with predictable target engagement.

Data gap Primary screening needed Procurement risk assessment

895457-59-7: Evidence-Based Research and Industrial Application Scenarios


De Novo Kinase Inhibitor Screening Libraries Targeting VEGFR-2 or Related RTKs

Based on class-level evidence that 3,4-dimethoxyphenyl-bearing sulfonamide derivatives exhibit VEGFR-2 inhibitory activity with IC50 values superior to dasatinib in optimized cases [1], 895457-59-7 is a rational inclusion in kinase-focused screening decks. Its untested status within a validated chemotype offers the opportunity to generate novel composition-of-matter intellectual property. Recommended screen: VEGFR-2 biochemical assay with follow-up against a broad kinase selectivity panel (e.g., Eurofins KinaseProfiler) to establish selectivity fingerprint relative to BRD7586 and other annotated analogs.

Antimicrobial Hit Discovery Against Multidrug-Resistant Gram-Positive Pathogens

The sulfonyl-thiazole-propanamide chemotype has demonstrated MIC values of 8–128 µg/mL against MRSA and other MDR strains, with DHFR identified as a probable target via molecular docking [2]. 895457-59-7, with its sulfonyl hydrogen-bond acceptor network and electron-rich 3,4-dimethoxyphenyl substituent, is structurally aligned with the active pharmacophore. Recommended screen: broth microdilution MIC determination against S. aureus ATCC 43300 (MRSA), E. faecalis, and E. coli, with follow-up DHFR enzyme inhibition assay for mechanistic confirmation.

Chemical Biology Probe Development via Sulfonyl-Thioether Comparator Pair Analysis

The matched molecular pair relationship between 895457-59-7 (sulfonyl) and its thioether analog CAS 895475-62-4 (XLogP3 = 4.8) provides a clean system for dissecting the contribution of sulfur oxidation state to target engagement, cellular permeability, and metabolic stability. This pair is suitable for use in chemical biology studies where differential compound treatment followed by proteomics or transcriptomics can map oxidation-state-dependent biological responses. The ~1.0–1.5 unit logP difference between the pair further enables correlation of lipophilicity with cellular potency and off-target liability.

SpCas9 Inhibitor Scaffold-Hopping Campaigns

BRD7586 (CAS 895460-70-5), which shares the 4-chlorophenylsulfonyl-propanamide-thiazole core with 895457-59-7, is a validated SpCas9 inhibitor with dose-dependent cellular activity at 0–20 µM . Replacing the pyridin-4-yl group in BRD7586 with a 3,4-dimethoxyphenyl group (as in 895457-59-7) represents a scaffold-hopping exercise to probe whether SpCas9 inhibition is tolerant of alternative aryl substitutions at the thiazole 4-position. This can reveal new SAR vectors for improving SpCas9 inhibitor potency, selectivity over Cas12a, or pharmacokinetic properties for in vivo gene-editing control applications.

Quote Request

Request a Quote for 3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.